molecular formula C44H82O5Si3 B1604408 Latanoprost Tris(triethylsilyl) Ether CAS No. 477884-78-9

Latanoprost Tris(triethylsilyl) Ether

Cat. No. B1604408
M. Wt: 775.4 g/mol
InChI Key: BDKOEHDXBRAVIY-ONPUMRPCSA-N
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Description

Latanoprost Tris(triethylsilyl) Ether is a derivative of Latanoprost . Latanoprost is a drug used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It is a precursor in the synthesis of the prostaglandin F 2α (PGF 2α) receptor (FP receptor) agonist latanoprost .


Synthesis Analysis

The enantioselective total synthesis of latanoprost, an antiglaucoma agent, has been accomplished with excellent diastereo- and enantioselectivities in a pot-economical manner using six reaction vessels . An enantioselective Krische allylation was conducted in the first pot. In the second pot, olefin metathesis, silyl protection, and hydrogenolysis proceeded efficiently .


Molecular Structure Analysis

The molecular weight of Latanoprost Tris(triethylsilyl) Ether is 775.37538 and its molecular formula is C44H82O5Si3 .


Chemical Reactions Analysis

Latanoprost Tris(triethylsilyl) Ether is a precursor in the synthesis of the prostaglandin F 2α (PGF 2α) receptor (FP receptor) agonist latanoprost .


Physical And Chemical Properties Analysis

The molecular weight of Latanoprost Tris(triethylsilyl) Ether is 775.37538 and its molecular formula is C44H82O5Si3 . It is a neat oil . It is semi-soluble in acetonitrile (with heat, sonication) and soluble in chloroform .

Scientific Research Applications

Pharmacokinetics and Metabolism

Latanoprost is a prodrug rapidly hydrolyzed to its active form upon administration, showing significant pharmacokinetic activity in animal models. In cynomolgus monkeys, it demonstrated rapid hydrolysis to the corresponding free acid after intravenous, oral, and topical administration, indicating its potential for diverse delivery methods (Sjöquist, Tajallaei, & Stjernschantz, 1999).

Efficacy in Ocular Hypertension and Glaucoma

Studies have shown Latanoprost's efficacy in reducing intraocular pressure (IOP), making it a valuable treatment for ocular hypertension and glaucoma. A six-month multicenter trial in the United States compared Latanoprost with Timolol, demonstrating its superior efficacy in IOP reduction, suggesting its potential as a first-line treatment for glaucoma (Camras, 1996).

Novel Drug Delivery Systems

Research has also explored novel delivery systems for Latanoprost, including thermosensitive chitosan-based hydrogels for topical ocular drug delivery. Such systems aim to improve compliance and efficacy in glaucoma treatment by providing sustained release of Latanoprost, controlling ocular hypertension more effectively (Cheng et al., 2016). Additionally, drug-eluting contact lenses have been developed for prolonged delivery of Latanoprost, offering a non-invasive alternative to traditional eye drops and potentially enhancing patient adherence to treatment regimens (Ciolino et al., 2014).

Safety And Hazards

Latanoprost Tris(triethylsilyl) Ether is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Latanoprost is currently used to treat increased intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension . It is available as monotherapy or in a combination product with netarsudil or timolol . In the future, research may focus on developing new formulations or delivery methods to improve patient compliance and therapeutic efficacy.

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOEHDXBRAVIY-ONPUMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O5Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647796
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latanoprost Tris(triethylsilyl) Ether

CAS RN

477884-78-9
Record name Latanoprost tris(triethylsilyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST TRIS(TRIETHYLSILYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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